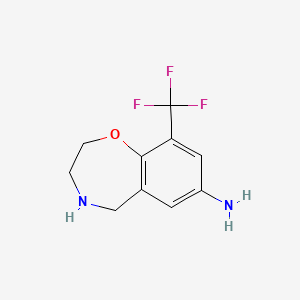![molecular formula C8H11N3O4S B12632611 6-[(2-Aminoethyl)carbamoyl]pyridine-3-sulfonic acid CAS No. 919773-07-2](/img/structure/B12632611.png)
6-[(2-Aminoethyl)carbamoyl]pyridine-3-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(2-Aminoethyl)carbamoyl]pyridine-3-sulfonic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with an aminoethylcarbamoyl group and a sulfonic acid group, making it a versatile molecule in both organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(2-Aminoethyl)carbamoyl]pyridine-3-sulfonic acid typically involves the reaction of pyridine-3-sulfonic acid with 2-aminoethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring high throughput and cost-effectiveness.
化学反応の分析
Types of Reactions: 6-[(2-Aminoethyl)carbamoyl]pyridine-3-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction: The aminoethylcarbamoyl group can be reduced to form primary amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Sulfonate esters.
Reduction: Primary amines.
Substitution: Alkylated or acylated pyridine derivatives.
科学的研究の応用
6-[(2-Aminoethyl)carbamoyl]pyridine-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-[(2-Aminoethyl)carbamoyl]pyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The aminoethylcarbamoyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The sulfonic acid group can enhance the compound’s solubility and facilitate its transport across biological membranes.
類似化合物との比較
Pyridine-3-sulfonic acid: Lacks the aminoethylcarbamoyl group, making it less versatile in certain applications.
2-Aminoethylpyridine: Does not have the sulfonic acid group, affecting its solubility and reactivity.
Carbamoylpyridine derivatives: Varying substitutions on the pyridine ring can lead to different chemical and biological properties.
Uniqueness: 6-[(2-Aminoethyl)carbamoyl]pyridine-3-sulfonic acid stands out due to its combination of functional groups, which confer unique reactivity and potential applications in diverse fields. Its ability to undergo multiple types of chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
特性
CAS番号 |
919773-07-2 |
|---|---|
分子式 |
C8H11N3O4S |
分子量 |
245.26 g/mol |
IUPAC名 |
6-(2-aminoethylcarbamoyl)pyridine-3-sulfonic acid |
InChI |
InChI=1S/C8H11N3O4S/c9-3-4-10-8(12)7-2-1-6(5-11-7)16(13,14)15/h1-2,5H,3-4,9H2,(H,10,12)(H,13,14,15) |
InChIキー |
RWXPJDZYRYHYEX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1S(=O)(=O)O)C(=O)NCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


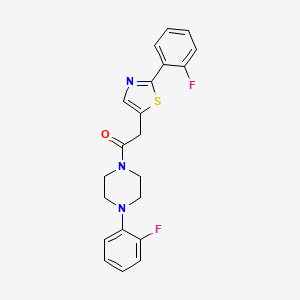
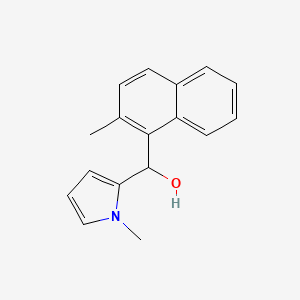
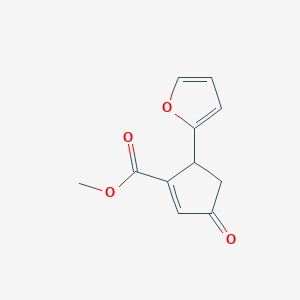
![1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene](/img/structure/B12632548.png)



![Tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12632585.png)
![Cyclopropanecarboxamide, N-[3-[5-(2-chlorophenyl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-d]thiazol-5-yl]-](/img/structure/B12632594.png)
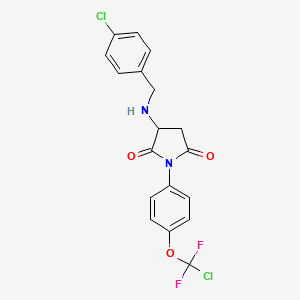
![3-(2-chloro-6-fluorophenyl)-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12632605.png)
![Tert-butyl N-{[4-(cyclopentyloxy)phenyl]methyl}carbamate](/img/structure/B12632622.png)
![1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-](/img/structure/B12632625.png)
